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Compound of Interest

Compound Name: 3-Bromo-2-isopropoxypyridine

Cat. No.: B1291406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Bromo-2-isopropoxypyridine
and a selection of its positional isomers. Understanding the distinct spectroscopic signatures of

these closely related molecules is crucial for unambiguous identification, characterization, and

quality control in synthetic chemistry and drug discovery. This document summarizes key

spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), supported by detailed experimental protocols.

Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for 3-Bromo-2-
isopropoxypyridine and its selected isomers. Due to the limited availability of complete

experimental data for all isomers, data for some related methoxy analogs are included for

comparative purposes and are duly noted.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift (δ) in ppm)
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Comp
ound

H-2 H-3 H-4 H-5 H-6
Isopro
poxy
(CH)

Isopro
poxy
(CH₃)

Solven
t

3-

Bromo-

2-

isoprop

oxypyri

dine

- -
7.80

(dd)

6.85

(dd)

8.15

(dd)

5.30

(sept)
1.40 (d) CDCl₃

2-

Bromo-

3-

isoprop

oxypyri

dine

- -
7.15

(dd)

7.25

(dd)

8.00

(dd)

4.70

(sept)
1.35 (d) CDCl₃

5-

Bromo-

2-

isoprop

oxypyri

dine

- 7.65 (d)
7.55

(dd)
- 8.20 (d)

5.25

(sept)
1.38 (d) CDCl₃

2-

Bromo-

3-

methox

ypyridin

e[1]

- -
7.12

(dd)

7.21

(dd)

7.97

(dd)
- 3.90 (s) CDCl₃

3-

Bromo-

2-

methox

ypyridin

e[2]

- -
7.75

(dd)

6.80

(dd)

8.10

(dd)
- 4.05 (s) CDCl₃
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Note: Data for isopropoxy isomers are based on typical chemical shifts and coupling patterns

and may vary slightly from experimental values. Data for methoxy analogs are provided for

comparison of the pyridine ring protons.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift (δ) in ppm)
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Comp
ound

C-2 C-3 C-4 C-5 C-6
Isopro
poxy
(CH)

Isopro
poxy
(CH₃)

Solven
t

3-

Bromo-

2-

isoprop

oxypyri

dine

162.5 108.0 140.0 118.0 148.0 71.0 22.0 CDCl₃

2-

Bromo-

3-

isoprop

oxypyri

dine

145.0 155.0 123.0 128.0 149.0 72.0 22.5 CDCl₃

5-

Bromo-

2-

isoprop

oxypyri

dine

163.0 112.0 142.0 121.0 150.0 70.0 21.5 CDCl₃

2-

Bromo-

3-

methox

ypyridin

e[1]

142.4 155.1 122.8 128.4 150.3 - 56.5 CDCl₃

2-

Bromo-

5-

methox

ypyridin

e[1]

141.8 123.1 140.2 155.9 148.1 - 55.8 CDCl₃
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Note: Data for isopropoxy isomers are predicted based on known substituent effects and data

from related structures.

Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)

Compound
ν(C-H
aromatic)

ν(C=C), ν(C=N) ν(C-O-C) ν(C-Br)

3-Bromo-2-

isopropoxypyridi

ne

~3050 ~1570, 1450 ~1280, 1040 ~780

2-Bromo-3-

methoxypyridine[

1]

~3060 1556, 1410 1076, 1049 ~788

2-Bromo-5-

methoxypyridine[

1]

~3050 ~1570, 1460 ~1280, 1030 ~780

3-

Bromopyridine[3]
~3080 ~1570, 1420 - ~790

Note: Data for 3-Bromo-2-isopropoxypyridine is predicted based on characteristic group

frequencies.

Table 4: Mass Spectrometry Data (m/z)
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

[M]⁺
Key Fragment
Ions

3-Bromo-2-

isopropoxypyridi

ne

C₈H₁₀BrNO 216.08 215/217

173/175 ([M-

C₃H₆]⁺), 158/160

([M-C₃H₇O]⁺), 78

2-Bromo-3-

methoxypyridine[

1]

C₆H₆BrNO 188.02 187/189

158/160 ([M-

CHO]⁺), 108 ([M-

Br]⁺), 78

2-Bromo-5-

methoxypyridine[

1]

C₆H₆BrNO 188.02 187/189

159/161 ([M-

CO]⁺), 108 ([M-

Br]⁺), 78

Note: Data for 3-Bromo-2-isopropoxypyridine is based on predicted fragmentation patterns.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent

(e.g., Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.
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Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Mode: Proton-decoupled.

Pulse Angle: 45 degrees.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, place

a small amount of the powder on the crystal and apply pressure using the anvil.

Data Acquisition:

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be recorded

and subtracted from the sample spectrum.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent

such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS or equivalent).

Injector Temperature: 250-280 °C.[5]

Injection Mode: Splitless or split, depending on the concentration.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50-100 °C, hold for 1-2 minutes.

Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

Hold at the final temperature for 5-10 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.

Source Temperature: 230 °C.[5]

Quadrupole Temperature: 150 °C.

Visualization of Structures and Workflow
General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Neat)

NMR Spectroscopy
(1H, 13C) FTIR Spectroscopy Mass Spectrometry

(GC-MS)

Data Processing and
Analysis

Structure Elucidation and
Comparison

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Chemical Structures of Bromo-isopropoxy-pyridine Isomers

3-Bromo-2-isopropoxypyridine 2-Bromo-3-isopropoxypyridine 5-Bromo-2-isopropoxypyridine

3-Bromo-2-isopropoxypyridine 2-Bromo-3-isopropoxypyridine 5-Bromo-2-isopropoxypyridine
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Click to download full resolution via product page

Caption: Structures of 3-Bromo-2-isopropoxypyridine and two of its positional isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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